

Understanding the propionitrile molecular structure

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Compound Name: Propionitrile

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An In-depth Technical Guide to the Molecular Structure of **Propionitrile**

Authored by: Gemini, Senior Application Scientist Abstract

Propionitrile ($\text{CH}_3\text{CH}_2\text{CN}$), also known as propanenitrile or ethyl cyanide, is a fundamental aliphatic nitrile with significant utility in both industrial and research settings.^{[1][2][3]} Its role as a versatile polar aprotic solvent and a key C-3 building block in the synthesis of pharmaceuticals and other fine chemicals necessitates a deep understanding of its molecular architecture.^{[2][4][5][6]} This guide provides a comprehensive examination of the molecular structure of **propionitrile**, delving into its electronic configuration, bonding, and three-dimensional geometry. We will explore the key spectroscopic techniques—including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that serve as the bedrock for its structural elucidation. By correlating these structural features with the molecule's chemical reactivity, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Core Molecular Architecture: Electronic Structure and Bonding

The chemical behavior of **propionitrile** is a direct consequence of its underlying electronic structure and the nature of its covalent bonds. The molecule consists of an ethyl group (CH_3CH_2-) bonded to a cyano ($-\text{C}\equiv\text{N}$) functionality.^{[2][7]}

1.1. Atomic Hybridization and Bond Formation

The spatial arrangement of atoms in **propionitrile** is dictated by the hybridization state of its carbon and nitrogen atoms.

- Ethyl Group (CH_3CH_2-): The two carbon atoms of the ethyl group are sp^3 hybridized. This results in a tetrahedral geometry around each carbon, with bond angles approximating 109.5° . These carbons form single covalent bonds (σ -bonds) with each other and with the hydrogen atoms.
- Cyano Group ($-\text{C}\equiv\text{N}$): The nitrile carbon and nitrogen atoms are both sp hybridized. This leads to a linear geometry for the $\text{C-C}\equiv\text{N}$ fragment. The carbon and nitrogen atoms are linked by a strong triple bond, which consists of one σ -bond and two π -bonds.

This combination of hybridization states imparts a distinct, non-linear overall shape to the molecule.

Diagram: Orbital Hybridization in Propionitrile

Caption: Orbital hybridization scheme in the **propionitrile** molecule.

1.2. Bond Polarity and Dipole Moment

The most significant feature of the nitrile group is its intense polarity. Nitrogen is considerably more electronegative than carbon, leading to a strong dipole moment where the nitrogen atom bears a partial negative charge (δ^-) and the nitrile carbon bears a partial positive charge (δ^+). This polarization is the primary driver of **propionitrile**'s reactivity and its properties as a polar aprotic solvent.^[4] The molecule exhibits a substantial overall dipole moment of approximately 4.05 D.^[4]

Molecular Geometry and Physical Properties

The combination of tetrahedral and linear geometries results in a specific three-dimensional structure with well-defined bond lengths and angles. X-ray diffraction studies on crystalline **propionitrile** have provided precise measurements of its geometry.^[7]

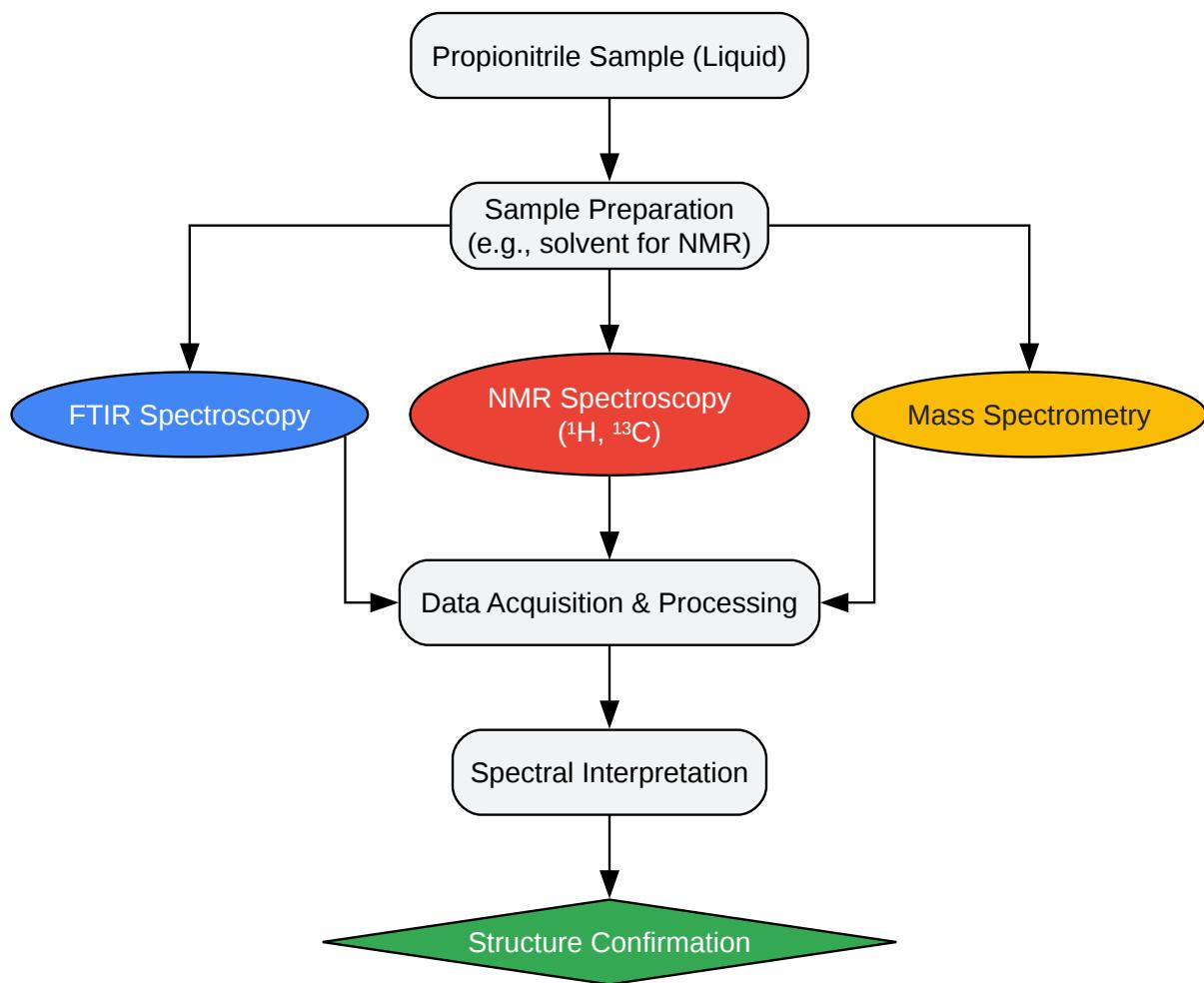
Property	Value	Source
Chemical Formula	<chem>C3H5N</chem>	[3] [7]
Molecular Weight	55.08 g/mol	[1] [4]
Boiling Point	97.1 °C	[4]
Melting Point	-92.8 °C	[4]
Density	0.772 g/mL at 25 °C	[4] [8]
Appearance	Colorless liquid	[1] [7]
Odor	Sweetish, ethereal	[1] [4]
Crystal Space Group	P n m a	[7]
Unit Cell Dimensions	a=7.56 Å, b=6.59 Å, c=7.24 Å	[7]

Table 1: Selected physical and crystallographic properties of **propionitrile**.

Spectroscopic Characterization: The Experimental Proof of Structure

The molecular structure of **propionitrile** is unequivocally confirmed through a suite of spectroscopic techniques. Each method probes different aspects of the molecule, and together they provide a complete and self-validating picture.

Diagram: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the structural elucidation of **propionitrile**.

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the nitrile functional group.

- **Key Absorptions:** The most characteristic feature in the IR spectrum of **propionitrile** is a strong, sharp absorption band appearing around 2250 cm^{-1} . This band is due to the $\text{C}\equiv\text{N}$ triple bond stretching vibration. Its intensity and sharp nature are diagnostic for a nitrile. Additionally, C-H stretching vibrations from the ethyl group are observed in the $2800\text{-}3000\text{ cm}^{-1}$ region.

- Causality: The high polarity of the C≡N bond results in a large change in dipole moment during the stretching vibration, leading to a very strong absorption. This makes IR an excellent primary tool for confirming the presence of the nitrile group.

Protocol: Acquiring an ATR-FTIR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.
- Sample Application: Place a single drop of liquid **propionitrile** directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).
- Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
- Analysis: Identify the key peaks, paying close attention to the diagnostically critical 2200-2300 cm⁻¹ region for the C≡N stretch.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR Spectrum: The proton NMR spectrum is simple and highly informative.[9]
 - A triplet is observed at approximately δ 1.3 ppm. This signal corresponds to the three protons of the methyl (-CH₃) group. It is split into a triplet by the two adjacent protons of the methylene group (n+1 rule, 2+1=3).
 - A quartet is observed at approximately δ 2.4 ppm. This signal corresponds to the two protons of the methylene (-CH₂-) group. It is split into a quartet by the three adjacent protons of the methyl group (n+1 rule, 3+1=4).
 - Causality: The chemical shift values are influenced by the electron-withdrawing nitrile group, which deshields the adjacent methylene protons, causing them to appear further

downfield than the methyl protons. The coupling pattern (triplet-quartet) is a classic signature of an ethyl group.

- ^{13}C NMR Spectrum: The carbon NMR spectrum shows three distinct signals, confirming the three unique carbon environments.
 - $\sim\delta$ 10 ppm: Methyl carbon ($-\text{CH}_3$).
 - $\sim\delta$ 12 ppm: Methylene carbon ($-\text{CH}_2-$).
 - $\sim\delta$ 120 ppm: Nitrile carbon ($-\text{C}\equiv\text{N}$). This signal is significantly downfield due to the sp hybridization and the electronegativity of the nitrogen atom.

Nucleus	Signal Type	Approx. Chemical Shift (δ , ppm)	Coupling Pattern	Assignment
^1H	Triplet	1.3	$J \approx 7.6$ Hz	$-\text{CH}_3$ (Methyl)
^1H	Quartet	2.4	$J \approx 7.6$ Hz	$-\text{CH}_2-$ (Methylene)
^{13}C	Singlet	\sim 10	-	$-\text{CH}_3$ (Methyl)
^{13}C	Singlet	\sim 12	-	$-\text{CH}_2-$ (Methylene)
^{13}C	Singlet	\sim 120	-	$-\text{C}\equiv\text{N}$ (Nitrile)

Table 2: Typical NMR spectroscopic data for **propionitrile** in CDCl_3 .

Protocol: Preparing an NMR Sample

- Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl_3), which is excellent for dissolving **propionitrile**.
- Sample Preparation: In a clean NMR tube, add approximately 0.5 mL of CDCl_3 . Add 1-2 drops of **propionitrile** using a pipette.
- Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

- Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the ^1H and ^{13}C spectra.

Structural Implications for Chemical Reactivity

The molecular structure of **propionitrile** directly governs its chemical reactivity, which is dominated by the properties of the cyano group.

- Electrophilic Nitrile Carbon: The partial positive charge on the nitrile carbon makes it a prime target for nucleophiles. This is the basis for key reactions such as:
 - Hydrolysis: Reaction with water under acidic or basic conditions yields propionic acid.^[4]
 - Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH_4) produces propylamine.^[4]
 - Grignard Reactions: Addition of Grignard reagents followed by hydrolysis leads to the formation of ketones.
- Acidity of α -Protons: The electron-withdrawing nature of the cyano group increases the acidity of the protons on the adjacent methylene carbon (the α -carbon). This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Conclusion

The molecular structure of **propionitrile** is a well-characterized system defined by the interplay of an sp^3 -hybridized ethyl group and a linear, highly polar, sp -hybridized cyano group. This architecture is rigorously confirmed by a combination of spectroscopic methods, with IR and NMR spectroscopy providing unambiguous, complementary evidence for its functional groups and connectivity. The inherent polarity and electronic features of the nitrile group are directly translated into a rich and predictable reactivity profile, making **propionitrile** a valuable and versatile component in the toolkit of synthetic chemistry. This guide provides the foundational structural understanding essential for its rational application in research and development.

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